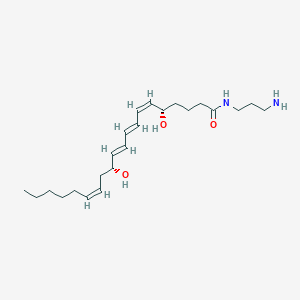

Leukotriene B4-3-aminopropylamide

Description

Properties

IUPAC Name |

(5S,6Z,8E,10E,12R,14Z)-N-(3-aminopropyl)-5,12-dihydroxyicosa-6,8,10,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40N2O3/c1-2-3-4-5-6-9-14-21(26)15-10-7-8-11-16-22(27)17-12-18-23(28)25-20-13-19-24/h6-11,15-16,21-22,26-27H,2-5,12-14,17-20,24H2,1H3,(H,25,28)/b8-7+,9-6-,15-10+,16-11-/t21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIKPVPQZNCNDHN-IKJWWRMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)NCCCN)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)NCCCN)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Molecular Interactions of Leukotriene B4-3-aminopropylamide: A Technical Guide to its Mechanism of Action

For Immediate Release

A Deep Dive into the Antagonistic Action of a Potent Leukotriene B4 Analog on the BLT1 Receptor

This technical guide provides a comprehensive overview of the mechanism of action of Leukotriene B4-3-aminopropylamide (LTB4-APA), a synthetic analog of the potent pro-inflammatory mediator Leukotriene B4 (LTB4). This document is intended for researchers, scientists, and drug development professionals engaged in the study of inflammation, immunology, and G protein-coupled receptor (GPCR) pharmacology.

Core Mechanism: Selective Antagonism of the High-Affinity LTB4 Receptor, BLT1

This compound is a potent and highly selective competitive antagonist of the high-affinity Leukotriene B4 receptor 1 (BLT1). Its mechanism of action is centered on its ability to bind to the BLT1 receptor with high affinity, thereby preventing the binding of the endogenous ligand, LTB4, and subsequently inhibiting the downstream signaling cascades that mediate inflammatory responses.

The selectivity of LTB4-APA for BLT1 over the low-affinity LTB4 receptor, BLT2, is a key feature of its pharmacological profile. This specificity is critical for dissecting the distinct roles of these two receptors in various physiological and pathological processes.

Quantitative Binding Affinity

The binding affinity of this compound for the BLT1 and BLT2 receptors has been determined through radioligand binding assays. The equilibrium dissociation constants (Ki) demonstrate a significant preference for the BLT1 receptor.

| Receptor | Ligand | Ki (nM) |

| BLT1 | This compound | 5.1 |

| BLT2 | This compound | 1227 |

| Table 1: Binding affinities of this compound for BLT1 and BLT2 receptors. |

Downstream Signaling Pathways Modulated by LTB4-APA

By competitively inhibiting the binding of LTB4 to the BLT1 receptor, LTB4-APA effectively blocks the initiation of a cascade of intracellular signaling events. The BLT1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi and Gq proteins.

Upon LTB4 binding, the activated BLT1 receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade culminates in various cellular responses, including chemotaxis, degranulation, and the production of pro-inflammatory cytokines.

This compound, by occupying the LTB4 binding site on BLT1, prevents these downstream events.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of established in vitro assays. Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of LTB4-APA for the BLT1 receptor.

Objective: To measure the ability of LTB4-APA to compete with a radiolabeled LTB4 ligand for binding to the BLT1 receptor.

Materials:

-

Membrane preparations from cells expressing the human BLT1 receptor.

-

[3H]-LTB4 (radioligand).

-

This compound (unlabeled competitor).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Wash Buffer (ice-cold Assay Buffer).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid and counter.

Procedure:

-

In a 96-well plate, add a fixed concentration of [3H]-LTB4 to each well.

-

Add increasing concentrations of unlabeled LTB4-APA to the wells.

-

To determine non-specific binding, add a high concentration of unlabeled LTB4 to a set of control wells.

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates bound from free radioligand.

-

Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of LTB4-APA by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the LTB4-APA concentration and determine the IC50 value (the concentration of LTB4-APA that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay assesses the functional antagonism of LTB4-APA by measuring its ability to inhibit LTB4-induced neutrophil migration.

Objective: To determine if LTB4-APA can block the directional migration of neutrophils towards a gradient of LTB4.

Materials:

-

Isolated human neutrophils.

-

Leukotriene B4 (chemoattractant).

-

This compound (inhibitor).

-

Boyden chamber apparatus with a microporous membrane (e.g., 3-5 µm pore size).

-

Assay medium (e.g., HBSS with 0.1% BSA).

-

Staining solution (e.g., Diff-Quik) or a method for cell quantification.

Procedure:

-

Isolate neutrophils from fresh human blood using density gradient centrifugation.

-

Resuspend the neutrophils in the assay medium.

-

In the lower chamber of the Boyden apparatus, add the assay medium containing LTB4. For control wells, add medium alone.

-

In the upper chamber, add the neutrophil suspension. To test the inhibitory effect of LTB4-APA, pre-incubate the neutrophils with various concentrations of the compound before adding them to the upper chamber.

-

Place the microporous membrane between the upper and lower chambers.

-

Incubate the chamber at 37°C in a humidified 5% CO2 incubator for a defined period (e.g., 60-90 minutes) to allow for cell migration.

-

After incubation, remove the membrane. Scrape the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several high-power fields using a microscope.

-

Compare the number of migrated cells in the presence and absence of LTB4 and with different concentrations of LTB4-APA to determine its inhibitory effect.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of LTB4-APA to inhibit LTB4-induced increases in intracellular calcium concentration.

Objective: To determine the functional antagonist potency of LTB4-APA by measuring its effect on a key downstream signaling event.

Materials:

-

Cells expressing the BLT1 receptor (e.g., neutrophils or a recombinant cell line).

-

A fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Leukotriene B4 (agonist).

-

This compound (antagonist).

-

A fluorescence plate reader or a fluorometer capable of kinetic measurements.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

Procedure:

-

Load the cells with the fluorescent calcium indicator dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

-

Wash the cells to remove excess extracellular dye.

-

Resuspend the cells in the assay buffer and place them in the fluorescence reader.

-

To measure the antagonist effect, pre-incubate the cells with various concentrations of LTB4-APA for a short period.

-

Establish a baseline fluorescence reading.

-

Stimulate the cells by adding a fixed concentration of LTB4.

-

Record the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

Compare the LTB4-induced calcium response in the presence and absence of different concentrations of LTB4-APA.

-

Calculate the percentage of inhibition at each concentration of LTB4-APA and determine the IC50 value.

Conclusion

This compound acts as a potent and selective antagonist of the BLT1 receptor. Its high affinity for BLT1 allows it to effectively compete with the endogenous ligand LTB4, thereby inhibiting the downstream signaling pathways responsible for LTB4-mediated pro-inflammatory responses. The detailed experimental protocols provided in this guide offer a robust framework for the further investigation and characterization of this and similar compounds, aiding in the development of novel anti-inflammatory therapeutics. While its potent binding affinity is well-documented, further studies are warranted to precisely quantify its functional antagonist potency (IC50) in various cellular assays.

Leukotriene B4-3-aminopropylamide: A Technical Guide to a Selective BLT1 Receptor Ligand

Abstract

Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid, playing a critical role in orchestrating inflammatory responses. Its effects are primarily mediated through two G protein-coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[1][2] The BLT1 receptor, expressed predominantly on leukocytes such as neutrophils, macrophages, and effector T cells, is a key driver of chemotaxis and immune cell activation.[1][2][3] Understanding the specific roles of BLT1 in pathophysiology has been greatly aided by selective pharmacological tools. Leukotriene B4-3-aminopropylamide (LTB4-3-APA) is a synthetic analog of LTB4 that demonstrates high potency and significant selectivity for the BLT1 receptor over the BLT2 receptor. This document provides a comprehensive technical overview of LTB4-3-APA, including its biochemical properties, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Quantitative Data: Receptor Binding Profile

LTB4-3-aminopropylamide has been characterized as a potent and highly selective ligand for the BLT1 receptor. Its binding affinity has been quantified in competitive binding assays, revealing a significant preference for BLT1. This selectivity makes it an invaluable tool for isolating the physiological and pathological functions of BLT1.

Table 1: Binding Affinity of LTB4-3-aminopropylamide at BLT Receptors

| Ligand | Receptor | Ki (nM) | Selectivity (BLT2 Ki / BLT1 Ki) |

| LTB4-3-aminopropylamide | BLT1 | 5.1 | ~240-fold |

| LTB4-3-aminopropylamide | BLT2 | 1227 | N/A |

Data sourced from references[4][5].

BLT1 Receptor Signaling Pathway

Activation of the BLT1 receptor by a ligand such as LTB4 or LTB4-3-aminopropylamide initiates a cascade of intracellular signaling events. As a canonical GPCR, BLT1 primarily couples to pertussis toxin-sensitive Gαi proteins.[2] This leads to the dissociation of the Gα and Gβγ subunits, which in turn activate multiple downstream effector pathways crucial for cellular responses like chemotaxis, degranulation, and cytokine production.

A key pathway involves the Gβγ-mediated activation of Phospholipase C (PLC), leading to calcium mobilization. Furthermore, BLT1 signaling can engage the Phosphatidylinositol 3-kinase (PI3K) and Extracellular signal-regulated kinase (ERK) pathways, which are central to cell survival, proliferation, and inflammatory gene expression.[6][7]

Caption: BLT1 receptor signaling cascade initiated by ligand binding.

Experimental Protocols

Characterizing a selective ligand like LTB4-3-APA involves a series of in vitro and in vivo experiments to determine its binding affinity, functional potency, and physiological effects. Below are representative methodologies for key assays.

This assay quantifies the affinity of LTB4-3-APA for the BLT1 receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-LTB4).

-

Cell/Membrane Preparation:

-

Use a stable cell line expressing the human BLT1 receptor (e.g., HEK293 or CHO cells) or primary leukocytes.

-

Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) with protease inhibitors.

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 10 mM NaCl, pH 7.4) and determine the protein concentration.[8]

-

-

Assay Protocol:

-

In a 96-well plate, add a constant concentration of radiolabeled ligand (e.g., 0.5-1.0 nM [³H]-LTB4).

-

Add increasing concentrations of the unlabeled competitor ligand, LTB4-3-aminopropylamide (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Add the cell membrane preparation (e.g., 20-50 µg of protein).

-

Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient duration to reach equilibrium (e.g., 12 hours).[8]

-

Terminate the reaction by rapid filtration through a glass fiber filter (e.g., Whatman GF/B), washing with ice-cold wash buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the Ki value using the Cheng-Prusoff equation from the IC₅₀ value obtained via non-linear regression analysis.

-

This functional assay measures the ability of LTB4-3-APA to act as an agonist and trigger intracellular calcium release, a hallmark of Gαi/PLC activation.

-

Cell Preparation:

-

Plate BLT1-expressing cells in a black, clear-bottom 96-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

-

Assay Protocol:

-

Place the plate into a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Measure the baseline fluorescence for a short period.

-

Add varying concentrations of LTB4-3-aminopropylamide to the wells.

-

Immediately record the change in fluorescence intensity over time.

-

The peak fluorescence response is proportional to the amount of intracellular calcium released.

-

Plot the peak response against the ligand concentration to generate a dose-response curve and determine the EC₅₀ value.

-

This assay assesses the ability of LTB4-3-APA to induce directed migration of immune cells, a primary physiological function of BLT1 activation.

-

Cell Preparation:

-

Isolate primary leukocytes (e.g., human neutrophils or mouse bone marrow-derived neutrophils) or use a leukocyte cell line (e.g., HL-60).

-

Resuspend the cells in an appropriate assay medium (e.g., RPMI with 0.5% BSA).

-

-

Assay Protocol (using a Transwell system):

-

Place cell culture inserts (e.g., 5 µm pore size for neutrophils) into the wells of a 24-well plate.

-

Add different concentrations of LTB4-3-aminopropylamide to the lower chambers (the wells).

-

Add the cell suspension to the upper chambers (the inserts).

-

Incubate the plate at 37°C in a CO₂ incubator for 1-2 hours.

-

Remove the inserts and count the number of cells that have migrated to the lower chamber using a cell counter or by staining and microscopy.

-

Plot the number of migrated cells against the ligand concentration to determine the chemotactic index and EC₅₀.

-

Standard Experimental Workflow

The characterization of a selective ligand follows a logical progression from initial binding studies to functional in vitro assays and finally to in vivo models to establish physiological relevance.

Caption: A typical workflow for characterizing a selective BLT1 ligand.

Conclusion

This compound is a well-characterized pharmacological tool with high affinity and selectivity for the BLT1 receptor.[4][5] Its ability to selectively engage BLT1 allows researchers to dissect the specific contributions of this receptor to various inflammatory processes, from acute leukocyte recruitment to the chronic inflammation underlying diseases like asthma, psoriasis, and arthritis.[2][3][9] The data and methodologies presented in this guide provide a framework for utilizing LTB4-3-APA to further explore the biology of the LTB4/BLT1 axis and to aid in the development of novel anti-inflammatory therapeutics.

References

- 1. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Two distinct leukotriene B4 receptors, BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. amsbio.com [amsbio.com]

- 5. caymanchem.com [caymanchem.com]

- 6. The proinflammatory LTB4/BLT1 signal axis confers resistance to TGF-β1-induced growth inhibition by targeting Smad3 linker region - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulation of leukotriene B4 receptor 1 signaling by receptor for advanced glycation end products (RAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The leukotriene B4 receptor BLT1 is stabilized by transmembrane helix capping mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cutaneous application of leukotriene B4 as an in vivo model of psoriasis-like skin inflammation: an immunohistological study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Leukotriene B4-3-aminopropylamide: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene B4-3-aminopropylamide (LTB4-APA) is a synthetic analog of the potent inflammatory mediator Leukotriene B4 (LTB4). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of LTB4-APA. It details its high-affinity and selective binding to the BLT1 receptor, a key player in inflammatory responses. This document also outlines detailed experimental protocols for key assays used to characterize LTB4-APA and its effects on cellular signaling pathways, including receptor binding, chemotaxis, and downstream signaling events. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of its mechanism of action and experimental application.

Chemical Structure and Properties

This compound is a derivative of LTB4 where the carboxylic acid group is replaced with a 3-aminopropylamide group. This modification is crucial for its utility in experimental settings, such as the synthesis of fluorescently labeled LTB4 analogs.[1][2]

Chemical Structure:

-

IUPAC Name: (5S,6Z,8E,10E,12R,14Z)-N-(3-aminopropyl)-5,12-dihydroxyicosa-6,8,10,14-tetraenamide

-

Molecular Formula: C₂₃H₄₀N₂O₃

-

CAS Number: 89596-43-0

Physicochemical Properties:

| Property | Value |

| Molecular Weight | 392.58 g/mol |

| Appearance | Solid |

| Purity | ≥98% |

| Solubility | Soluble in DMSO and Ethanol |

Biological Activity and Mechanism of Action

LTB4-APA is a potent and selective ligand for the high-affinity LTB4 receptor, BLT1.[1] Its interaction with BLT1 initiates a cascade of intracellular signaling events characteristic of G protein-coupled receptor (GPCR) activation.

Receptor Binding Affinity

LTB4-APA exhibits a high affinity for the BLT1 receptor and a significantly lower affinity for the BLT2 receptor, making it a valuable tool for studying BLT1-mediated processes.

| Receptor | Kᵢ (nM) |

| BLT1 | 5.1 |

| BLT2 | 1227 |

Kᵢ values represent the inhibition constant, indicating the concentration of the ligand required to occupy 50% of the receptors.

Signaling Pathways

Upon binding to the BLT1 receptor, LTB4 and its analogs like LTB4-APA trigger a signaling cascade that is central to the inflammatory response. This pathway involves the activation of heterotrimeric G-proteins, leading to downstream effects such as calcium mobilization and the activation of mitogen-activated protein kinases (MAPK) and nuclear factor-kappa B (NF-κB).

BLT1 Signaling Pathway Activation by LTB4-APA

Caption: LTB4-APA initiated signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Radioligand Binding Assay

This protocol is for determining the binding affinity of LTB4-APA to the BLT1 receptor.

Materials:

-

HEK293 cells stably expressing human BLT1 receptor

-

Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)

-

Assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA, 0.1% BSA)

-

[³H]-LTB4 (radioligand)

-

This compound (unlabeled ligand)

-

Glass fiber filters

-

Scintillation cocktail

Procedure:

-

Membrane Preparation:

-

Culture and harvest HEK293-BLT1 cells.

-

Resuspend the cell pellet in ice-cold membrane preparation buffer.

-

Homogenize the cells using a Dounce homogenizer.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet with membrane preparation buffer and resuspend in assay buffer.

-

Determine the protein concentration using a Bradford or BCA protein assay.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of assay buffer (for total binding) or a saturating concentration of unlabeled LTB4 (for non-specific binding).

-

Add 50 µL of varying concentrations of [³H]-LTB4.

-

For competition assays, add 50 µL of varying concentrations of LTB4-APA.

-

Initiate the binding reaction by adding 100 µL of the membrane preparation (20-50 µg of protein).

-

Incubate at room temperature for 60-90 minutes.

-

-

Filtration and Counting:

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the Kᵢ value for LTB4-APA using non-linear regression analysis of the competition binding data.

-

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow of a radioligand binding assay.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol describes a method to assess the chemotactic effect of LTB4-APA on neutrophils.[3][4][5][6][7]

Materials:

-

Freshly isolated human neutrophils

-

Chemotaxis buffer (e.g., HBSS with 0.1% BSA)

-

This compound

-

Boyden chamber or Transwell inserts (3-5 µm pore size)

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Procedure:

-

Cell Preparation:

-

Isolate neutrophils from fresh human blood using a density gradient centrifugation method (e.g., Ficoll-Paque).

-

Resuspend the isolated neutrophils in chemotaxis buffer at a concentration of 1 x 10⁶ cells/mL.

-

-

Chemotaxis Assay:

-

Add chemotaxis buffer containing various concentrations of LTB4-APA to the lower wells of the Boyden chamber.

-

Place the Transwell insert into each well.

-

Add 100 µL of the neutrophil suspension to the upper chamber of the insert.

-

Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes.

-

-

Cell Staining and Counting:

-

After incubation, remove the Transwell inserts.

-

Wipe the upper surface of the filter to remove non-migrated cells.

-

Fix the migrated cells on the lower surface of the filter with methanol.

-

Stain the cells with a staining solution.

-

Count the number of migrated cells in several high-power fields using a microscope.

-

-

Data Analysis:

-

Express the results as the number of migrated cells per high-power field or as a chemotactic index (fold increase in migration over the buffer control).

-

Logical Flow of a Chemotaxis Experiment

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. Boyden Chamber Assays | Cell Biolabs [cellbiolabs.com]

The Discovery and Synthesis of Novel Leukotriene B4 Analogs: A Technical Guide for Researchers

Introduction: Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid, playing a pivotal role in the initiation and amplification of inflammatory responses.[1] It exerts its pro-inflammatory effects primarily through two G protein-coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[1][2] The BLT1 receptor is predominantly expressed on leukocytes, including neutrophils, and mediates key inflammatory processes such as chemotaxis, degranulation, and the production of inflammatory cytokines.[1] Consequently, the development of potent and selective LTB4 receptor antagonists is a significant therapeutic strategy for a range of inflammatory diseases, including asthma, rheumatoid arthritis, and inflammatory bowel disease.[3] This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of novel LTB4 analogs, tailored for researchers, scientists, and drug development professionals.

LTB4 Signaling Pathways

The binding of LTB4 to its receptors triggers distinct downstream signaling cascades. Understanding these pathways is crucial for the rational design and evaluation of novel analogs.

BLT1 Signaling Pathway

Activation of the BLT1 receptor by LTB4 initiates a signaling cascade primarily through Gαi and Gαq proteins. This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These events culminate in cellular responses such as chemotaxis, degranulation, and the transcription of pro-inflammatory genes.[1]

BLT2 Signaling Pathway

The BLT2 receptor, a low-affinity receptor for LTB4, is more ubiquitously expressed than BLT1.[2] It can also be activated by other eicosanoids.[2] Similar to BLT1, BLT2 couples to Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. It also signals through Gαq to activate the PLC-IP3-Ca²⁺ pathway. The physiological roles of BLT2 are still being elucidated, but it is implicated in both pro- and anti-inflammatory processes.[4]

Discovery and Synthesis of Novel LTB4 Analogs

The development of potent and selective LTB4 receptor antagonists has focused on various chemical scaffolds designed to mimic the key structural features of the endogenous ligand. General synthetic strategies often involve the construction of a central aromatic or heteroaromatic core, followed by the introduction of a lipophilic tail and an acidic head group.

General Synthetic Approaches

-

Pyridine-Based Antagonists: The synthesis of trisubstituted pyridines often involves multi-step sequences starting from commercially available pyridine derivatives. Key reactions may include nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki, Sonogashira), and functional group manipulations to introduce the desired side chains.[5][6]

-

Quinoline-Based Antagonists: Several classical methods are employed for the synthesis of the quinoline scaffold, such as the Gould-Jacobs, Friedländer, and Pfitzinger reactions.[7] These core structures are then further functionalized to incorporate the necessary pharmacophoric elements for LTB4 receptor antagonism.[8]

-

1,4-Benzodioxine-Based Antagonists: The synthesis of these analogs typically starts with catechol or its derivatives, which undergo reactions to form the 1,4-benzodioxine ring system. Subsequent modifications are then made to introduce substituents at various positions of the heterocyclic nucleus.[9]

Quantitative Data of Novel LTB4 Analogs

The following tables summarize the in vitro activities of representative novel LTB4 analogs from different chemical classes. The data is compiled from various sources and presented for comparative purposes.

Table 1: Pyridine-Based LTB4 Receptor Antagonists

| Compound | Chemical Structure | Target Receptor | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| SB 201146 | [Image of the chemical structure of SB 201146] | LTB4 Receptor | Radioligand Binding | 4.7 | - | [5] |

| Compound 2 (disubstituted) | [Image of the chemical structure of a disubstituted pyridine analog] | LTB4 Receptor | Radioligand Binding | 1 | - | [5] |

| Compound 4 (trisubstituted) | [Image of the chemical structure of a trisubstituted pyridine analog] | LTB4 Receptor | Radioligand Binding | 282 | - | [5] |

Table 2: Quinoline and Pyridine Analogs

| Compound | Chemical Structure | Target Receptor | Assay Type | Ki (µM) | Reference |

| Quinoline 3 | [Image of the chemical structure of Quinoline 3] | LTB4 Receptor | Radioligand Binding | 0.9 | [8] |

| Quinoline 15 | [Image of the chemical structure of Quinoline 15] | LTB4 Receptor | Radioligand Binding | 0.01 | [8] |

| Pyridine 41 | [Image of the chemical structure of Pyridine 41] | LTB4 Receptor | Radioligand Binding | 0.001 | [8] |

Table 3: 1,4-Benzodioxine-Based LTB4 Receptor Antagonists

| Compound | Chemical Structure | Assay Type | IC50 (nM) | Reference |

| Compound 24b | [Image of the chemical structure of Benzodioxine 24b] | In vitro anti-inflammatory | 288 | [9] |

| Compound 24c | [Image of the chemical structure of Benzodioxine 24c] | In vitro anti-inflammatory | 439 | [9] |

| Compound 24e | [Image of the chemical structure of Benzodioxine 24e] | In vitro anti-inflammatory | 477 | [9] |

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation of novel LTB4 analogs. The following sections provide step-by-step methodologies for key in vitro assays.

Radioligand Binding Assay

This assay is the gold standard for determining the affinity of a compound for the LTB4 receptor.[10]

Objective: To measure the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]LTB4) for binding to the LTB4 receptor.

Materials:

-

Membrane preparations from cells expressing the target receptor (e.g., guinea pig spleen homogenate or transfected cell lines).[1][11]

-

Radiolabeled LTB4 (e.g., [³H]LTB4).[1]

-

Unlabeled LTB4 (for non-specific binding).[1]

-

Test antagonist at various concentrations.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.[1]

-

96-well microplates.[1]

-

Glass fiber filters (e.g., Whatman GF/C).[1]

-

Filtration apparatus.[1]

-

Scintillation vials and scintillation fluid.[1]

-

Liquid scintillation counter.[1]

Protocol:

-

Preparation: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and test compound binding.[1]

-

Addition of Reagents:

-

For total binding wells, add 50 µL of Assay Buffer.[1]

-

For non-specific binding wells, add 50 µL of a high concentration of unlabeled LTB4 (e.g., 1 µM).[1]

-

For test compound wells, add 50 µL of the appropriate antagonist dilution.[1]

-

Add 50 µL of [³H]-LTB4 (at a concentration close to its Kd value) to all wells.[1]

-

-

Initiation of Binding: Add 100 µL of the membrane preparation (diluted in Assay Buffer to a final concentration of 20-50 µg of protein per well) to each well.[1]

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[1]

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters using a filtration apparatus.[12]

-

Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.[12]

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a liquid scintillation counter.[1]

-

Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand). The Ki value (inhibitory constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.[3]

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block LTB4-induced intracellular calcium release, a key downstream signaling event.[13]

Objective: To assess the functional antagonist activity of a test compound by measuring its effect on LTB4-induced calcium mobilization.

Materials:

-

Cells expressing the LTB4 receptor (e.g., CHO-K1 cells stably expressing BLT1).[14]

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[15]

-

Pluronic F-127.[15]

-

Probenecid (optional, to prevent dye extrusion).[15]

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺.[15]

-

LTB4.

-

Test antagonist.

-

96-well black, clear-bottom plate.[15]

-

Fluorescence plate reader with automated injection capabilities.[13]

Protocol:

-

Cell Preparation: Culture cells to an appropriate confluency in a 96-well plate.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM (final concentration 2-5 µM) and an equal volume of 20% Pluronic F-127 in HBSS with Ca²⁺ and Mg²⁺.[15]

-

If using, add probenecid to a final concentration of 2.5 mM.[15]

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate at 37°C for 30-60 minutes in the dark.[15]

-

-

Washing: Wash the cells twice with HBSS with Ca²⁺ and Mg²⁺ to remove excess dye.[15]

-

Antagonist Incubation: Add serial dilutions of the test antagonist to the wells and incubate at 37°C for 15-30 minutes.[15]

-

Fluorescence Measurement:

-

Place the plate in the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading.

-

Using the plate reader's injector, add a solution of LTB4 (at a pre-determined EC80 concentration, typically around 10 nM) to each well.[15]

-

Record the fluorescence signal over time to capture the peak calcium response.[15]

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

-

Normalize the data by expressing the response in each well as a percentage of the control response (cells treated with LTB4 in the absence of the antagonist).

-

Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.[15]

-

Neutrophil Chemotaxis Assay

This assay evaluates the ability of an antagonist to inhibit the migration of neutrophils towards an LTB4 gradient, a key physiological function mediated by the BLT1 receptor.[16]

Objective: To determine the effect of a test compound on LTB4-induced neutrophil migration.

Materials:

-

Isolated human neutrophils.

-

Chemotaxis chamber (e.g., Boyden chamber or 96-well plate with Transwell® inserts with 3-5 µm pores).[16]

-

LTB4.

-

Test antagonist.

-

Assay medium (e.g., HBSS with 0.1% BSA).

-

Staining solution (e.g., Diff-Quik) or a cell viability reagent (e.g., CellTiter-Glo®).[16]

-

Microscope or plate reader.

Protocol:

-

Chamber Setup:

-

Cell Addition: Place the isolated neutrophil suspension in the upper chamber, separated from the lower chamber by the microporous membrane.

-

Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-120 minutes to allow for cell migration.[16]

-

Quantification of Migration:

-

Microscopy Method: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Count the number of migrated cells in several high-power fields using a microscope.

-

Plate Reader Method: After incubation, quantify the number of cells that have migrated to the lower chamber using a cell viability reagent according to the manufacturer's instructions.

-

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of the antagonist compared to the positive control. Determine the IC50 value.

Experimental Workflow for LTB4 Antagonist Discovery

The discovery and development of novel LTB4 receptor antagonists typically follows a structured workflow, from initial screening to lead optimization and preclinical evaluation.

References

- 1. benchchem.com [benchchem.com]

- 2. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trisubstituted pyridine leukotriene B4 receptor antagonists: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of structural analogs of leukotriene B4 and their receptor binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New and promising type of leukotriene B4 (LTB4) antagonists based on the 1,4-benzodioxine structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. The development of a sensitive and specific radioreceptor assay for leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

The BLT1 Receptor: A Central Hub in Inflammatory Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The leukotriene B4 receptor 1 (BLT1) is a high-affinity G protein-coupled receptor (GPCR) that plays a pivotal role in orchestrating inflammatory responses.[1][2] Its endogenous ligand, leukotriene B4 (LTB4), is a potent lipid mediator derived from arachidonic acid, which acts as a powerful chemoattractant for a variety of immune cells.[2][3][4] The LTB4-BLT1 signaling axis is integral to the initiation and amplification of inflammation, making it a critical area of study for understanding disease pathogenesis and a promising target for therapeutic intervention in a wide range of inflammatory conditions, including asthma, rheumatoid arthritis, and psoriasis.[5][6][7] This technical guide provides a comprehensive overview of the role of the BLT1 receptor in inflammatory pathways, detailing its signaling mechanisms, expression patterns, and the experimental methodologies used to investigate its function.

BLT1 Receptor Signaling Pathways

BLT1 is primarily coupled to Gαi and Gαq G-proteins.[8][9] Upon activation by LTB4, BLT1 initiates a cascade of downstream signaling events that culminate in various cellular responses critical to inflammation, such as chemotaxis, degranulation, and the production of pro-inflammatory cytokines.[3][10]

Gαi-Mediated Signaling

Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[11] This pathway is crucial for processes such as neutrophil apoptosis.[11] Additionally, the βγ subunits released from Gαi can activate phosphoinositide 3-kinase (PI3K), a key enzyme in cell migration and survival.[6]

Gαq-Mediated Signaling

The Gαq pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 triggers the release of calcium from intracellular stores, leading to a rise in cytosolic calcium concentration, which is essential for many cellular activation processes.[6] DAG, in conjunction with calcium, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets involved in inflammation.

Downstream Effectors and Cellular Responses

The initial signaling events through Gαi and Gαq converge on several key downstream pathways, including:

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: LTB4-BLT1 signaling activates the extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK) pathways. These pathways regulate gene expression, cytokine production, and cell survival.[3]

-

Nuclear Factor-kappa B (NF-κB) Pathway: The LTB4-BLT1 axis can lead to the activation of the NF-κB transcription factor, a master regulator of inflammatory gene expression.[12]

-

Actin Cytoskeleton Rearrangement: For cell migration, BLT1 signaling induces profound changes in the actin cytoskeleton, leading to cell polarization and the formation of migratory structures like lamellipodia.[1] This process is critical for the chemotactic movement of leukocytes towards the site of inflammation.[3]

Below is a diagram illustrating the primary signaling pathways initiated by BLT1 activation.

Quantitative Data on BLT1 Expression and Function

The expression of BLT1 is tightly regulated and is predominantly found on leukocytes.[2] Its levels can be modulated by various inflammatory stimuli. Below are tables summarizing quantitative data from various studies.

Table 1: BLT1 Expression on Human T-Cell Subsets

| Cell Type | Marker | % of Parent Population Expressing BLT1 (Mean ± SEM) | Reference |

| Naive CD4+ T Cells | CD45RA+CCR7+ | Not specified as significantly expressing | [13] |

| In vitro-activated effector CD4+ T cells | - | 38% | [13] |

| In vitro-activated effector CD8+ T cells | - | 39% | [13] |

| EBV-specific CD8+ T cells (acute infection) | Tetramer+ | Significantly increased | [13] |

Table 2: Effect of BLT1 Antagonists on T-Cell Chemotaxis

| Cell Type | Chemoattractant | Antagonist | Effect | Reference |

| In vitro-activated effector T cells | LTB4 | CP-105696 | Dose-dependent abrogation of chemotaxis | [13] |

Table 3: Regulation of BLT1 mRNA Expression in Human Monocytes

| Stimulus | Effect on BLT1 mRNA | Reference |

| Interferon-gamma (IFN-γ) | Down-regulation | [14] |

| Tumor Necrosis Factor-alpha (TNF-α) | Down-regulation | [14] |

| Interleukin-10 (IL-10) | Up-regulation | [14] |

| Lipopolysaccharide (LPS) | Down-regulation | [14] |

| Dexamethasone | Up-regulation | [14] |

Experimental Protocols

A variety of experimental models and techniques are employed to investigate the role of BLT1 in inflammatory pathways. Detailed methodologies for key experiments are provided below.

Flow Cytometry Analysis of BLT1 Expression on T-Cells

This protocol is used to quantify the percentage of T-cells expressing the BLT1 receptor on their surface.

Materials:

-

Phosphate-buffered saline (PBS)

-

FACS buffer (PBS with 2% fetal bovine serum and 0.05% sodium azide)

-

Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, and anti-BLT1 (and corresponding isotype control)

-

Human peripheral blood mononuclear cells (PBMCs)

-

Fixation/Permeabilization buffer (for intracellular staining if required)

-

Flow cytometer

Procedure:

-

Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation.

-

Cell Staining: a. Resuspend approximately 1 million PBMCs in 100 µL of FACS buffer. b. Add the cocktail of fluorochrome-conjugated antibodies for surface markers (CD3, CD4, CD8, BLT1, and isotype control) at predetermined optimal concentrations. c. Incubate for 30 minutes at 4°C in the dark. d. Wash the cells twice with 1 mL of FACS buffer by centrifugation at 300 x g for 5 minutes.

-

Fixation (Optional): If cells are not to be analyzed immediately, resuspend the cell pellet in 1% paraformaldehyde in PBS and store at 4°C.

-

Data Acquisition: a. Resuspend the final cell pellet in 300-500 µL of FACS buffer. b. Acquire the samples on a flow cytometer, collecting a minimum of 100,000 events in the lymphocyte gate.

-

Data Analysis: a. Gate on the lymphocyte population based on forward and side scatter properties. b. Within the lymphocyte gate, identify CD3+ T-cells. c. Further gate on CD4+ and CD8+ T-cell subsets. d. Within each T-cell subset, quantify the percentage of cells positive for BLT1 expression compared to the isotype control.

The following diagram illustrates the general workflow for flow cytometry analysis.

Quantitative Real-Time PCR (qRT-PCR) for BLT1 mRNA Expression

This protocol is used to measure the relative or absolute quantity of BLT1 mRNA in a given sample.

Materials:

-

RNA extraction kit

-

Reverse transcription kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers specific for BLT1 and a reference gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity using spectrophotometry.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit. This typically involves incubating the RNA with reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.

-

qPCR Reaction Setup: a. Prepare a master mix containing qPCR master mix, forward and reverse primers for BLT1 or the reference gene, and nuclease-free water. b. Add the cDNA template to the master mix in appropriate qPCR plates or tubes. c. Include no-template controls (NTCs) to check for contamination.

-

qPCR Amplification: a. Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension). b. The instrument will monitor the fluorescence signal at each cycle.

-

Data Analysis: a. Determine the cycle threshold (Ct) value for each sample for both the BLT1 and reference genes. b. Calculate the relative expression of BLT1 mRNA using the ΔΔCt method, normalizing to the expression of the reference gene.

Mouse Model of Collagen-Induced Arthritis (CIA)

This in vivo model is used to study the role of BLT1 in the pathogenesis of inflammatory arthritis.

Materials:

-

BLT1 knockout (BLT1-/-) mice and wild-type (WT) control mice (e.g., on a C57BL/6 background)

-

Bovine or chicken type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

Syringes and needles

Procedure:

-

Immunization (Day 0): a. Emulsify type II collagen with CFA. b. Inject mice intradermally at the base of the tail with the collagen/CFA emulsion.

-

Booster Immunization (Day 21): a. Emulsify type II collagen with IFA. b. Inject mice intradermally at the base of the tail with the collagen/IFA emulsion.

-

Arthritis Assessment: a. Beginning around day 21, monitor the mice daily for signs of arthritis. b. Score the severity of arthritis in each paw based on a scale that assesses erythema, swelling, and joint rigidity.

-

Outcome Measures: a. At the end of the experiment, collect joint tissues for histological analysis to assess inflammation, cartilage destruction, and bone erosion. b. Measure serum levels of anti-collagen antibodies by ELISA. c. Analyze immune cell infiltration into the joints by flow cytometry or immunohistochemistry.

The following diagram outlines the logical relationship in a BLT1 knockout CIA experiment.

Conclusion

The BLT1 receptor is a critical component of the inflammatory cascade, mediating the potent pro-inflammatory effects of its ligand, LTB4. Its role in leukocyte recruitment and activation positions it as a key driver of both acute and chronic inflammatory diseases. The experimental protocols detailed in this guide provide a framework for the continued investigation of BLT1 function, which is essential for the development of novel therapeutics aimed at modulating its activity. A thorough understanding of the BLT1 signaling pathways and their downstream consequences will undoubtedly pave the way for more targeted and effective treatments for a host of debilitating inflammatory disorders.

References

- 1. The LTB4–BLT1 axis regulates the polarized trafficking of chemoattractant GPCRs during neutrophil chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. THE ROLE OF LTB4-BLT1 AXIS IN CHEMOTACTIC GRADIENT SENSING AND DIRECTED LEUKOCYTE MIGRATION - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of the LTB4-BLT1 axis in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeted disruption of leukotriene B4 receptors BLT1 and BLT2: a critical role for BLT1 in collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LTB4R leukotriene B4 receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 8. Structural basis of leukotriene B4 receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative real-time PCR of mRNA [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. Leukotriene B4 receptor BLT1 signaling is critical for neutrophil apoptosis and resolution of experimental Lyme arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The proinflammatory LTB4/BLT1 signal axis confers resistance to TGF-β1-induced growth inhibition by targeting Smad3 linker region - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The leukotriene B4 lipid chemoattractant receptor BLT1 defines antigen-primed T cells in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Modulatory Role of Leukotriene B4-3-aminopropylamide on Neutrophil Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene B4 (LTB4) is a potent lipid mediator that plays a crucial role in the initiation and amplification of inflammatory responses, primarily through the activation of neutrophils. As the first line of defense, neutrophils are directed to sites of inflammation by chemoattractants like LTB4, where they execute various effector functions. Understanding the mechanisms of LTB4-induced neutrophil activation and the effects of its antagonists is paramount for the development of novel anti-inflammatory therapeutics. This technical guide provides an in-depth overview of the effects of a specific LTB4 analog, Leukotriene B4-3-aminopropylamide (LTB4-3-APA), on neutrophil activation. While functional inhibitory data for LTB4-3-APA is not extensively available in the public domain, this document consolidates the known binding affinities and provides detailed experimental protocols and signaling pathway diagrams relevant to the study of LTB4 antagonists on neutrophil function.

Introduction to Leukotriene B4 and Neutrophil Activation

Leukotriene B4 is an eicosanoid derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. It is a powerful chemoattractant and activator of neutrophils, playing a pivotal role in a host of inflammatory diseases. LTB4 exerts its effects by binding to two G protein-coupled receptors (GPCRs): the high-affinity LTB4 receptor 1 (BLT1) and the low-affinity LTB4 receptor 2 (BLT2).[1] BLT1 is predominantly expressed on leukocytes, including neutrophils, and mediates most of the pro-inflammatory actions of LTB4, such as chemotaxis, degranulation, and production of reactive oxygen species (ROS).

Neutrophil activation is a tightly regulated process involving a cascade of intracellular signaling events initiated by chemoattractant binding to their cognate receptors. Key functional responses of activated neutrophils include:

-

Chemotaxis: Directed migration towards a chemical gradient.

-

Degranulation: Release of granule contents, including enzymes and antimicrobial proteins.

-

Calcium Mobilization: A rapid increase in intracellular calcium concentration, acting as a second messenger.

-

Oxidative Burst: Production of reactive oxygen species (ROS) by the NADPH oxidase complex.

This compound (LTB4-3-APA): A BLT1-Selective Ligand

This compound is an analog of LTB4.[2][3][4] It has been characterized as a potent and selective ligand for the BLT1 receptor.[2] This selectivity makes it a valuable tool for investigating the specific roles of the BLT1 receptor in neutrophil activation and for exploring its potential as a therapeutic antagonist.

Data Presentation: Binding Affinity of LTB4-3-aminopropylamide

The following table summarizes the known binding affinities (Ki) of LTB4-3-aminopropylamide for the human BLT1 and BLT2 receptors. A lower Ki value indicates a higher binding affinity.

| Compound | Receptor | Binding Affinity (Ki) | Reference |

| This compound | BLT1 | 5.1 nM | [2] |

| This compound | BLT2 | 1227 nM | [2] |

LTB4 Signaling in Neutrophils

The binding of LTB4 to its high-affinity receptor, BLT1, on neutrophils initiates a cascade of intracellular signaling events. This process is fundamental to the various effector functions of these immune cells.

LTB4-Induced Signaling Pathway

Upon LTB4 binding, the BLT1 receptor, a G protein-coupled receptor, activates heterotrimeric G proteins, primarily of the Gi family. This activation leads to the dissociation of the Gα and Gβγ subunits, which in turn trigger multiple downstream signaling pathways. A key pathway involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This rapid increase in intracellular calcium is a critical event in neutrophil activation.

Experimental Protocols for Assessing Neutrophil Activation

To evaluate the inhibitory effects of compounds like LTB4-3-APA on LTB4-induced neutrophil activation, a series of in vitro assays are employed. The following sections provide detailed methodologies for key experiments.

Neutrophil Isolation

Fresh human neutrophils are isolated from the peripheral blood of healthy donors using standard techniques such as dextran sedimentation followed by Ficoll-Paque density gradient centrifugation to separate polymorphonuclear leukocytes from mononuclear cells and red blood cells.

Chemotaxis Assay (Boyden Chamber/Transwell Assay)

This assay measures the directed migration of neutrophils towards a chemoattractant.

Materials:

-

Isolated human neutrophils

-

Chemotaxis chamber (e.g., 96-well plate with Transwell® inserts with 3-5 µm pores)

-

Leukotriene B4 (LTB4)

-

This compound (or other antagonist)

-

Assay medium (e.g., HBSS with Ca²⁺ and Mg²⁺)

-

Fluorescent dye (e.g., Calcein-AM)

Procedure:

-

Resuspend isolated neutrophils in assay medium at a concentration of 1 x 10⁶ cells/mL.

-

Prepare serial dilutions of LTB4-3-APA in the assay medium.

-

In the lower wells of the chemotaxis plate, add assay medium containing LTB4 at a predetermined optimal concentration (typically around 10 nM). Include negative controls (medium alone) and positive controls (LTB4 without antagonist).

-

In a separate plate, pre-incubate neutrophils with the different concentrations of LTB4-3-APA (or vehicle control) for 15-30 minutes at 37°C.

-

Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell® inserts.

-

Place the inserts into the lower wells containing the LTB4 solution.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes.

-

After incubation, remove the upper inserts. Migrated cells in the lower chamber can be quantified by lysing the cells and measuring fluorescence if pre-labeled with a fluorescent dye like Calcein-AM.

Degranulation Assay (Elastase Release)

This assay measures the release of primary (azurophilic) granule contents, such as elastase.

Materials:

-

Isolated human neutrophils

-

Leukotriene B4 (LTB4)

-

This compound (or other antagonist)

-

Cytochalasin B

-

Assay buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)

-

Elastase substrate (e.g., N-methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

-

Plate reader

Procedure:

-

Resuspend neutrophils in assay buffer at 2 x 10⁶ cells/mL.

-

Pre-warm the cell suspension at 37°C for 10 minutes.

-

Add Cytochalasin B (final concentration ~5 µg/mL) to prime the cells and incubate for 5-10 minutes.

-

Add different concentrations of LTB4-3-APA or vehicle control to the cells and incubate for 10 minutes.

-

Stimulate the cells with an optimal concentration of LTB4 (e.g., 100 nM) for 15-30 minutes at 37°C.

-

Pellet the cells by centrifugation.

-

Transfer the supernatant to a new plate.

-

Add the elastase substrate to the supernatant.

-

Measure the change in absorbance over time at 405 nm using a plate reader. The rate of substrate cleavage is proportional to the amount of elastase released.

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration upon neutrophil stimulation.

Materials:

-

Isolated human neutrophils

-

Leukotriene B4 (LTB4)

-

This compound (or other antagonist)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Pluronic F-127

-

Assay buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)

-

Fluorometric plate reader or fluorescence microscope

Procedure:

-

Resuspend neutrophils in assay buffer at 1-2 x 10⁶ cells/mL.

-

Load the cells with a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127) by incubating at 37°C for 30-45 minutes in the dark.

-

Wash the cells to remove extracellular dye and resuspend in fresh assay buffer.

-

Pipette the dye-loaded cells into a 96-well black, clear-bottom plate.

-

Place the plate in a fluorometric plate reader and record a baseline fluorescence.

-

Add different concentrations of LTB4-3-APA or vehicle and incubate for a short period.

-

Inject LTB4 (at an EC₅₀ concentration) and immediately begin recording the fluorescence intensity over time. For Fura-2, excitation is alternated between 340 nm and 380 nm, and emission is measured at ~510 nm. The ratio of the emissions at the two excitation wavelengths is proportional to the intracellular calcium concentration.

Conclusion

This compound is a valuable research tool for elucidating the specific roles of the BLT1 receptor in neutrophil-mediated inflammation. Its high affinity and selectivity for BLT1 make it a suitable candidate for investigating the downstream consequences of BLT1 activation. The experimental protocols detailed in this guide provide a framework for assessing the potential inhibitory effects of LTB4-3-APA and other LTB4 receptor antagonists on key neutrophil functions. Further research is warranted to fully characterize the functional inhibitory profile of LTB4-3-aminopropylamide, which will be crucial for evaluating its therapeutic potential in inflammatory diseases.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Specific inhibition of leukotriene B4-induced neutrophil activation by LY223982 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Commonly used leukotriene B4 receptor antagonists possess intrinsic activity as agonists in human endothelial cells: Effects on calcium transients, adhesive events and mediator release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The LTB4-BLT1 axis regulates the polarized trafficking of chemoattractant GPCRs during neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

In vivo effects of Leukotriene B4-3-aminopropylamide on leukocyte recruitment.

An In-Depth Technical Guide on the In Vivo Effects of Leukotriene B4 on Leukocyte Recruitment

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene B4 (LTB4) is a potent, lipid-derived inflammatory mediator synthesized from arachidonic acid via the 5-lipoxygenase pathway. It plays a critical role in the innate immune response by acting as a powerful chemoattractant for various leukocyte subsets, particularly neutrophils. LTB4 exerts its effects primarily through the high-affinity G protein-coupled receptor, BLT1, initiating a signaling cascade that promotes leukocyte adhesion, migration, and activation at sites of inflammation. This technical guide provides a comprehensive overview of the in vivo effects of LTB4 on leukocyte recruitment, detailing the underlying signaling mechanisms, summarizing quantitative data from key experimental models, and outlining common methodologies used in its study. Furthermore, it explores the therapeutic potential of targeting the LTB4-BLT1 axis for the treatment of inflammatory diseases.

LTB4 Biosynthesis and Signaling Pathway

LTB4 is synthesized from arachidonic acid, which is released from the cell membrane by phospholipase A2. The synthesis involves two key enzymes: 5-lipoxygenase (5-LO), in conjunction with the 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid to the unstable intermediate, Leukotriene A4 (LTA4). Subsequently, LTA4 hydrolase (LTA4H) converts LTA4 into LTB4.[1] This process can occur within a single cell or via a transcellular pathway where LTA4 is transferred from one cell type (e.g., neutrophils) to another that expresses LTA4H (e.g., epithelial cells) for the final conversion to LTB4.[1][2]

The biological actions of LTB4 are mediated predominantly through its high-affinity receptor, BLT1, which is highly expressed on neutrophils, monocytes, macrophages, eosinophils, and certain T-cell subsets.[3][4] Binding of LTB4 to BLT1 triggers a cascade of intracellular events characteristic of G protein-coupled receptors, leading to:

-

Integrin Activation: Rapid changes in the affinity and avidity of β2-integrins on the leukocyte surface, promoting firm adhesion to the vascular endothelium.[5]

-

Chemotaxis: Directed migration of leukocytes along the LTB4 concentration gradient towards the site of inflammation.

-

Leukocyte Activation: Degranulation, production of reactive oxygen species (ROS), and release of other inflammatory mediators.

LTB4 can also act as a signal-relay molecule; neutrophils responding to primary chemoattractants can secrete LTB4, which then acts to amplify the recruitment signal and coordinate the migration of a larger population of neutrophils in a process known as "swarming".[6][7][8]

References

- 1. Leukotriene B4 Is a Major Determinant of Leukocyte Recruitment During Otitis Media - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Leukotriene B4 Is a Major Determinant of Leukocyte Recruitment During Otitis Media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. LTB4 is a signal-relay molecule during neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neutrophil swarms require LTB4 and integrins at sites of cell death in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neutrophil swarms require LTB4 and integrins at sites of cell death in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity of Leukotriene B4-3-aminopropylamide for BLT1 versus BLT2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding affinity and functional activity of Leukotriene B4-3-aminopropylamide (LTB4-APA) for the high-affinity leukotriene B4 receptor (BLT1) and the low-affinity leukotriene B4 receptor (BLT2). This document includes quantitative binding data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Introduction to LTB4 and its Receptors, BLT1 and BLT2

Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid that plays a crucial role in inflammatory responses. It exerts its biological effects by binding to two distinct G protein-coupled receptors (GPCRs): BLT1 and BLT2.

-

BLT1 is the high-affinity receptor for LTB4 and is predominantly expressed on leukocytes, including neutrophils, eosinophils, and T-lymphocytes. Its activation is central to the regulation of inflammatory processes, mediating chemotaxis, degranulation, and the production of reactive oxygen species.

-

BLT2 is the low-affinity receptor for LTB4 and has a more ubiquitous tissue distribution. While it also binds LTB4, it can be activated by other eicosanoids as well. The signaling pathways activated by BLT2 can sometimes have opposing effects to those of BLT1, suggesting a more complex regulatory role in inflammation.

Understanding the differential binding and activation of these two receptors by various ligands is critical for the development of targeted therapeutics for a range of inflammatory diseases. This compound is an analog of LTB4 that has been utilized in research to probe the binding pockets and functional responses of these receptors.

Quantitative Binding Affinity Data

The binding affinity of this compound for human BLT1 and BLT2 has been determined through competitive radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.

| Ligand | Receptor | Ki (nM) | Reference |

| This compound | BLT1 | 5.1 | [1] |

| This compound | BLT2 | 1,227 | [1] |

Table 1: Binding Affinity of this compound for BLT1 and BLT2.

The data clearly demonstrates that LTB4-APA is a potent and selective ligand for the BLT1 receptor, exhibiting over 200-fold greater affinity for BLT1 compared to BLT2.[1]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the binding and functional activity of ligands at BLT1 and BLT2 receptors.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

3.1.1. Materials

-

Cell membranes expressing human BLT1 or BLT2 receptors (e.g., from transfected CHO or HEK293 cells).

-

[³H]-LTB4 (radioligand).

-

This compound (test compound).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid.

-

Scintillation counter.

3.1.2. Protocol

-

Membrane Preparation:

-

Culture cells expressing the receptor of interest and harvest by centrifugation.

-

Resuspend the cell pellet in ice-cold lysis buffer and homogenize using a Dounce homogenizer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with lysis buffer and resuspend in a suitable storage buffer.

-

Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

-

-

Binding Assay:

-

In a 96-well plate, add the following in triplicate:

-

50 µL of various concentrations of this compound (or vehicle for total binding).

-

50 µL of [³H]-LTB4 at a fixed concentration (typically at or below its Kd).

-

100 µL of the membrane preparation (containing 20-50 µg of protein).

-

-

For non-specific binding, add a high concentration of unlabeled LTB4 (e.g., 1 µM) instead of the test compound.

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow for Radioligand Competition Binding Assay

A schematic workflow of the radioligand competition binding assay.

Calcium Mobilization Assay

This functional assay measures the ability of a ligand to activate the receptor and trigger a downstream signaling event, specifically the release of intracellular calcium.

3.2.1. Materials

-

Cells expressing human BLT1 or BLT2 (e.g., CHO or HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺.

-

This compound (test compound).

-

Fluorescent plate reader with kinetic reading capabilities.

3.2.2. Protocol

-

Cell Preparation and Dye Loading:

-

Plate the cells in a 96-well black, clear-bottom plate and culture overnight.

-

Wash the cells with HBSS without Ca²⁺ and Mg²⁺.

-

Prepare a loading buffer containing the fluorescent calcium dye and Pluronic F-127 in HBSS with Ca²⁺ and Mg²⁺.

-

Incubate the cells with the loading buffer at 37°C for 30-60 minutes in the dark.

-

Wash the cells twice with HBSS with Ca²⁺ and Mg²⁺ to remove excess dye.

-

-

Calcium Measurement:

-

Place the plate in a fluorescent plate reader and establish a stable baseline fluorescence reading.

-

Add different concentrations of this compound to the wells.

-

Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

-

Plot the ΔF against the logarithm of the test compound concentration.

-

Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) using non-linear regression analysis.

-

Workflow for Calcium Mobilization Assay

A schematic workflow of the calcium mobilization assay.

BLT1 and BLT2 Signaling Pathways

Upon ligand binding, BLT1 and BLT2 couple to heterotrimeric G proteins, primarily of the Gi/o family, to initiate intracellular signaling cascades.

BLT1 Signaling Pathway

Activation of BLT1 by LTB4 or its analogs leads to the dissociation of the G protein into its Gαi and Gβγ subunits. Both subunits can trigger downstream signaling pathways.

-

Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Gβγ can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).

-

These signaling events ultimately lead to cellular responses such as chemotaxis, degranulation, and activation of the MAPK/ERK pathway.

BLT1 Signaling Pathway Diagram

Simplified BLT1 signaling cascade upon ligand binding.

BLT2 Signaling Pathway

Similar to BLT1, BLT2 activation also involves Gi/o protein coupling. However, the downstream effects can differ and are often cell-type specific. In some contexts, BLT2 signaling has been shown to have anti-inflammatory or protective effects. The core signaling mechanism involving G protein dissociation and downstream effectors like PLC is largely conserved.

BLT2 Signaling Pathway Diagram

Simplified BLT2 signaling cascade upon ligand binding.

Conclusion